![molecular formula C6H14N5O4+ B1238656 (2S)-5-[amino(nitramido)methylidene]azaniumyl-2-azaniumylpentanoate](/img/structure/B1238656.png)
(2S)-5-[amino(nitramido)methylidene]azaniumyl-2-azaniumylpentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
An inhibitor of nitric oxide synthetase which has been shown to prevent glutamate toxicity. Nitroarginine has been experimentally tested for its ability to prevent ammonia toxicity and ammonia-induced alterations in brain energy and ammonia metabolites. (Neurochem Res 1995:200(4):451-6)
Scientific Research Applications
Synthesis and Structural Studies
- The compound has been synthesized and studied for its crystal structure, providing insights into its molecular conformation and intermolecular interactions. This is exemplified by the synthesis of N 2-(4-Methoxysalicylidene)arginine hemihydrate, which shares a similar structure (Sethuram et al., 2013).
Biological Activity and Applications
- Certain derivatives of the compound have been explored for their inhibitory effects on nitric oxide synthases, which are significant in medicinal chemistry (Ulhaq et al., 1998).
- Schiff base organotin(IV) complexes involving amino acetate functionalization have been studied for their anticancer properties, suggesting potential pharmaceutical applications (Basu Baul et al., 2009).
- The compound's derivatives have been utilized in studies related to the development of secondary explosives with low sensitivities, highlighting its potential in material science applications (Fendt et al., 2011).
Synthesis of Complex Molecules
- It has been involved in the synthesis of complex molecules like tetrahydronaphthalene lignan esters, indicating its utility in organic synthesis and potential for drug development (Pinto et al., 2011).
properties
Molecular Formula |
C6H14N5O4+ |
---|---|
Molecular Weight |
220.21 g/mol |
IUPAC Name |
(2S)-5-[amino(nitramido)methylidene]azaniumyl-2-azaniumylpentanoate |
InChI |
InChI=1S/C6H13N5O4/c7-4(5(12)13)2-1-3-9-6(8)10-11(14)15/h4H,1-3,7H2,(H,12,13)(H3,8,9,10)/p+1/t4-/m0/s1 |
InChI Key |
MRAUNPAHJZDYCK-BYPYZUCNSA-O |
Isomeric SMILES |
C(C[C@@H](C(=O)[O-])[NH3+])C[NH+]=C(N)N[N+](=O)[O-] |
SMILES |
C(CC(C(=O)[O-])[NH3+])C[NH+]=C(N)N[N+](=O)[O-] |
Canonical SMILES |
C(CC(C(=O)[O-])[NH3+])C[NH+]=C(N)N[N+](=O)[O-] |
synonyms |
N omega Nitro L Arginine N omega-Nitro-L-Arginine N(G)-Nitroarginine N(omega)-Nitroarginine NG Nitro L Arginine NG Nitroarginine NG-Nitro-L-Arginine NG-Nitroarginine Nitroarginine NO2Arg NOARG omega Nitroarginine omega-Nitro-L-Arginine, N omega-Nitroarginine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.